

5-Methoxycanthin-6-one: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 5-Methoxycanthin-6-one

Cat. No.: B084850

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CAS Number: 15071-56-4 Molecular Formula: C₁₅H₁₀N₂O₂

This technical guide provides an in-depth overview of **5-Methoxycanthin-6-one**, a naturally occurring β -carboline alkaloid. The information is tailored for researchers, scientists, and professionals in drug development, focusing on its chemical properties, biological activities, and potential mechanisms of action.

Core Chemical and Physical Data

Property	Value	Source
CAS Number	15071-56-4	PubChem[1]
Molecular Formula	C ₁₅ H ₁₀ N ₂ O ₂	PubChem[1]
Molecular Weight	250.25 g/mol	PubChem[1]
Physical Description	Solid	PubChem[1]
Melting Point	243 - 244 °C	PubChem[1]

Biological Activity and Quantitative Data

5-Methoxycanthin-6-one has demonstrated notable anti-inflammatory, antioxidant, and cytotoxic activities. The following tables summarize the available quantitative data for this compound and its close analogs.

Anti-inflammatory and Antioxidant Activity of 5-Methoxycanthin-6-one

Assay	Metric	Value	Species/Cell Line	Source
Carrageenan-induced foot oedema	ED ₅₀	60.84 ± 0.010 mg/Kg	Rat	(Fynn et al., 2016)[2]
Radical Scavenging Activity	IC ₅₀	27.62 ± 0.090 µg/mL	-	(Fynn et al., 2016)[2]

Cytotoxicity of 5-Methoxycanthin-6-one

Cell Line	Metric	Value (µg/mL)	Source
Guinea pig ear keratinocytes	IC ₅₀	1.11 - 5.76	(Anderson et al., 1983)

Comparative Cytotoxicity of Canthin-6-one Derivatives

Compound	Cancer Cell Line	IC ₅₀ (μM)	Source
9-Hydroxycanthin-6-one	HEK-293 (NF-κB inhibition)	7.4	(Tran et al.) [3]
9-Methoxycanthin-6-one	HEK-293 (NF-κB inhibition)	3.8	(Tran et al.) [3]
9,10-Dimethoxycanthin-6-one	HEK-293 (NF-κB inhibition)	19.5	(Tran et al.) [3]
Canthin-6-one	HEK-293 (NF-κB inhibition)	>30	(Tran et al.) [3]
10-Methoxy-canthin-6-one	Kasumi-1 (AML)	~80	(Torquato et al., 2021) [4]
10-Methoxy-canthin-6-one	KG-1 (AML)	~36	(Torquato et al., 2021) [4]

Experimental Protocols

Detailed experimental protocols for **5-Methoxycanthin-6-one** are not extensively published. However, based on studies of closely related canthin-6-one alkaloids, the following methodologies are representative of the approaches used to assess the biological activities of this class of compounds.

Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.

- **Cell Seeding:** Plate cancer cells (e.g., HeLa, A549) in 96-well plates at a density of 5×10^3 to 1×10^4 cells per well and allow them to adhere overnight.
- **Compound Treatment:** Replace the culture medium with fresh medium containing various concentrations of **5-Methoxycanthin-6-one**. A vehicle control (e.g., DMSO) should be included.

- Incubation: Incubate the plates for a specified period, typically 24 to 72 hours.
- MTT Addition: Add 20 μL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours at 37°C.
- Formazan Solubilization: Remove the medium and add 150 μL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- IC₅₀ Calculation: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value from the dose-response curve.[\[5\]](#)

Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This in vivo assay is a standard model for evaluating acute inflammation.

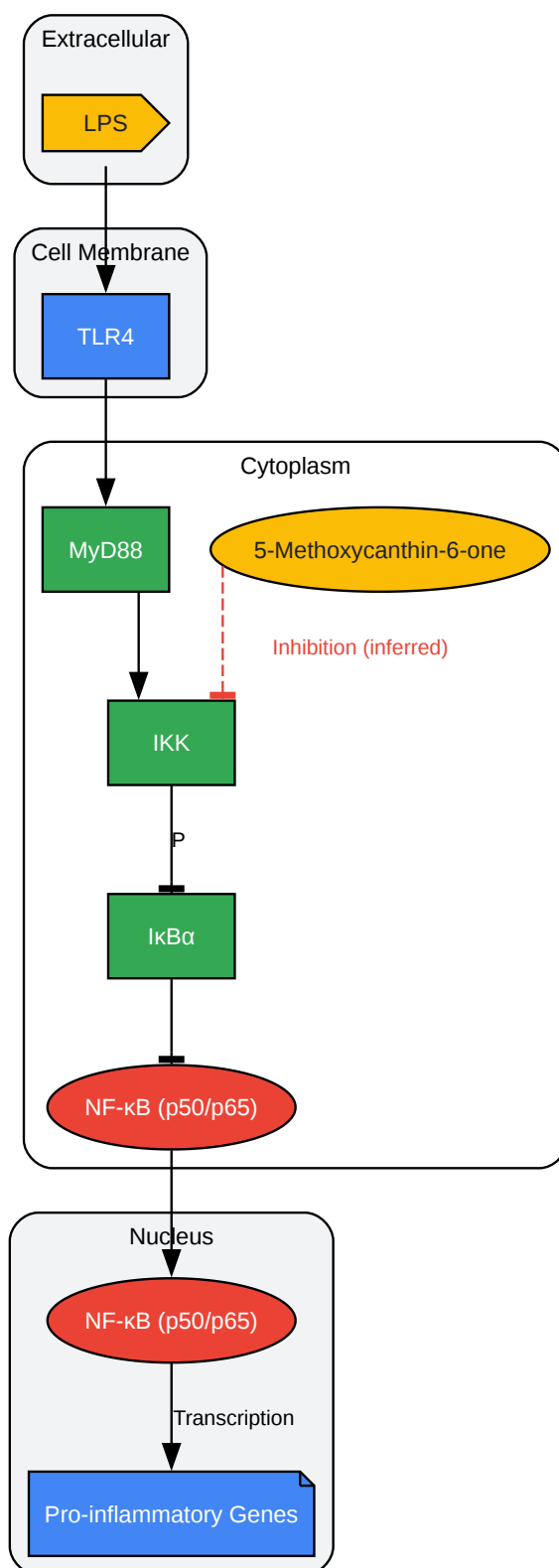
- Animal Model: Use adult male Wistar rats (150-200 g).
- Compound Administration: Administer **5-Methoxycanthin-6-one** orally at various doses (e.g., 10, 30, 100 mg/kg). A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.
- Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
- Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
- Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. The ED₅₀ can be determined from the dose-response curve.[\[6\]](#)

Potential Signaling Pathways and Mechanisms of Action

While the precise molecular targets of **5-Methoxycanthin-6-one** are not yet fully elucidated, the mechanisms of action of other canthin-6-one derivatives provide strong indications of its potential pathways.

Inhibition of the NF- κ B Signaling Pathway

The nuclear factor-kappa B (NF- κ B) pathway is a key regulator of inflammation. Several canthin-6-one derivatives have been shown to inhibit this pathway.^{[3][4]} It is plausible that **5-Methoxycanthin-6-one** exerts its anti-inflammatory effects through a similar mechanism.



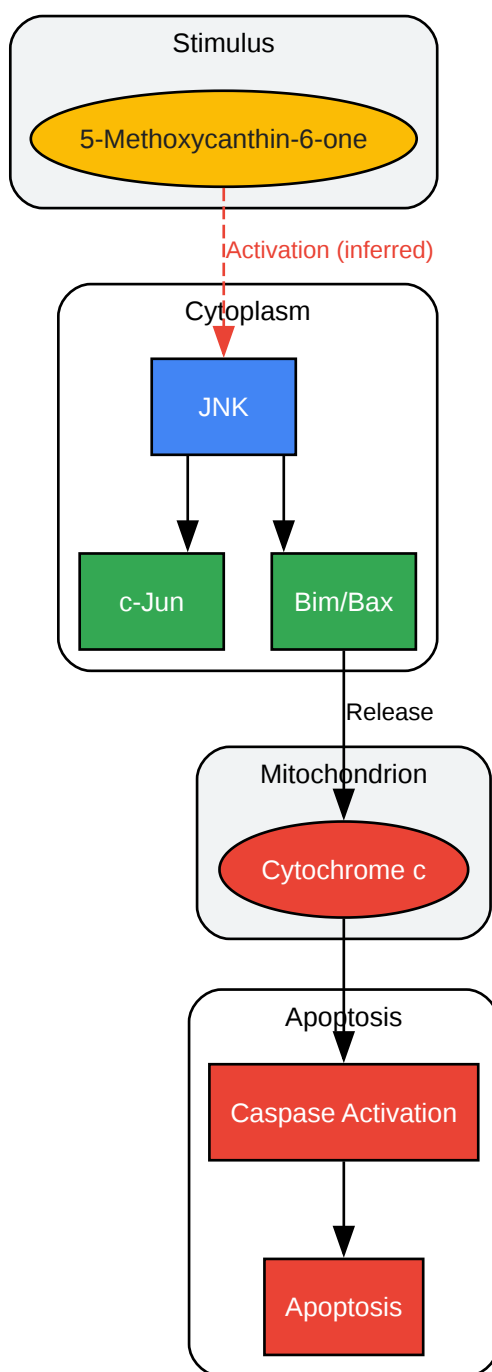
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Caption: Inferred inhibition of the NF-κB pathway by **5-Methoxycanthin-6-one**.

Induction of Apoptosis via JNK Pathway

Some canthin-6-one derivatives, such as 1-methoxycanthin-6-one, have been shown to induce apoptosis in cancer cells through the activation of the c-Jun N-terminal kinase (JNK) pathway.

[7] This suggests a potential mechanism for the cytotoxic activity of **5-Methoxycanthin-6-one**.

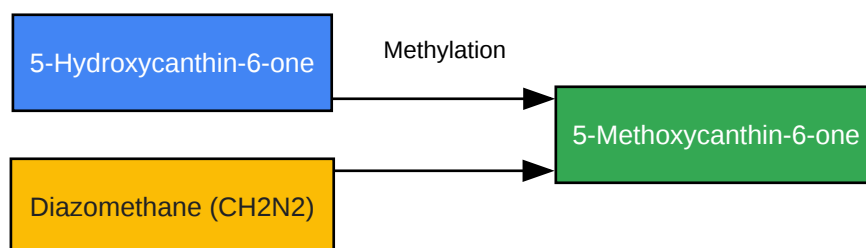


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Caption: Inferred JNK-mediated apoptotic pathway for **5-Methoxycanthin-6-one**.

Synthesis

While a specific, detailed synthesis protocol for **5-Methoxycanthin-6-one** was not found in the reviewed literature, the general synthesis of the canthin-6-one core is well-established. One common strategy involves the Pictet-Spengler reaction.[8] Another efficient method is the $C_8N_2 + C_6$ strategy, which can synthesize the canthin-6-one skeleton in three steps with high yields.[9] A plausible route to **5-Methoxycanthin-6-one** could involve the methylation of 5-hydroxycanthin-6-one using diazomethane, as has been previously described.[10]



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Caption: Potential final step in the synthesis of **5-Methoxycanthin-6-one**.

Conclusion

5-Methoxycanthin-6-one is a promising natural product with demonstrated anti-inflammatory, antioxidant, and cytotoxic properties. While further research is needed to fully elucidate its mechanisms of action and to develop optimized synthesis protocols, the existing data on this compound and its analogs provide a strong foundation for future investigations. This technical guide serves as a comprehensive resource to aid researchers in designing and conducting further studies on the therapeutic potential of **5-Methoxycanthin-6-one**.

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